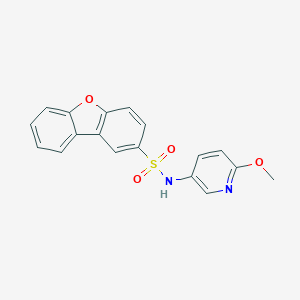

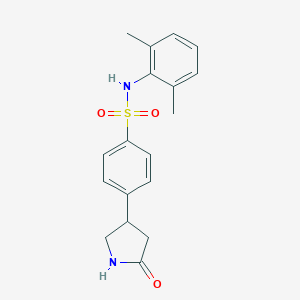

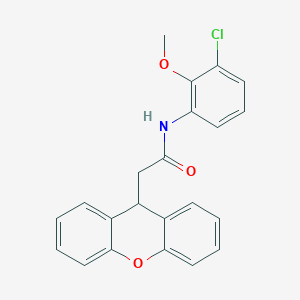

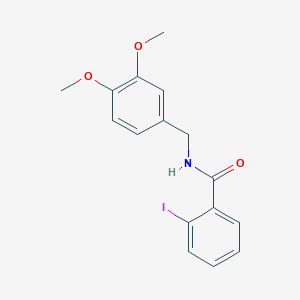

![molecular formula C25H23N3O3 B299443 N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B299443.png)

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

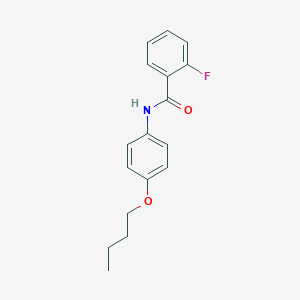

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide, also known as CEM-102, is a novel antibacterial agent that has shown promising results in preclinical studies. It belongs to the class of oxazolidinone antibiotics and has a unique chemical structure that distinguishes it from other antibiotics.

Mechanism of Action

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. It binds to a different site on the ribosome than other antibiotics, which makes it effective against bacteria that are resistant to other antibiotics. N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has a bacteriostatic effect, which means that it inhibits bacterial growth but does not kill the bacteria.

Biochemical and Physiological Effects:

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has been shown to have low toxicity and good tolerability in preclinical studies. It is metabolized in the liver and excreted in the urine. N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide is its potent antibacterial activity against resistant bacterial strains. It also has good pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide is its high cost of production, which may limit its availability for clinical use.

Future Directions

There are several future directions for research on N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide. One area of research is to investigate the potential of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide for the treatment of tuberculosis, as it has been shown to have activity against Mycobacterium tuberculosis in preclinical studies. Another area of research is to investigate the potential of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide in combination with other antibiotics for the treatment of bacterial infections. Finally, further research is needed to optimize the synthesis method of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide to reduce its cost of production and increase its availability for clinical use.

Conclusion:

In conclusion, N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide is a promising antibacterial agent with potent activity against resistant bacterial strains. It has a unique chemical structure and mechanism of action that make it effective against bacteria that are resistant to other antibiotics. While there are limitations to its use, further research on N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has the potential to lead to new treatments for bacterial infections.

Synthesis Methods

The synthesis of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide involves several steps, including the reaction of 4-cyanophenylboronic acid with 2-bromo-2-ethyl-6-methylaniline to form an intermediate compound. The intermediate compound is then reacted with 2-(2-oxoethoxy)benzoyl chloride to form N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide. The synthesis method has been optimized to yield high purity and high yield of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide.

Scientific Research Applications

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has been extensively studied for its antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Streptococcus pneumoniae. It has been shown to have potent activity against these bacteria, with minimum inhibitory concentrations (MICs) in the range of 0.12-1 μg/mL. N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has also been shown to be effective in animal models of bacterial infections, including skin and soft tissue infections, pneumonia, and sepsis.

properties

Product Name |

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide |

|---|---|

Molecular Formula |

C25H23N3O3 |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide |

InChI |

InChI=1S/C25H23N3O3/c1-3-19-8-6-7-17(2)24(19)28-23(29)16-31-22-10-5-4-9-21(22)25(30)27-20-13-11-18(15-26)12-14-20/h4-14H,3,16H2,1-2H3,(H,27,30)(H,28,29) |

InChI Key |

OUMALKZJXAYAGD-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C#N)C |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C#N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-{[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B299361.png)

![N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylcyclopropanecarboxamide](/img/structure/B299363.png)

![N-dibenzo[b,d]furan-3-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B299368.png)

![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B299369.png)

![N-[2-(4-methylphenoxy)ethyl]-3-phenylacrylamide](/img/structure/B299371.png)

![N,2-dimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299381.png)

![2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299382.png)

![4-(4-chlorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299383.png)